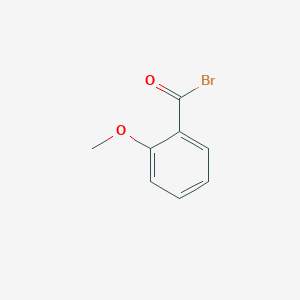
2-Methoxybenzoyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxybenzoyl bromide, also known as this compound, is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Pharmaceutical Intermediates
2-Methoxybenzoyl bromide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of functional groups that are essential for drug development.
- Key Applications:
Organic Synthesis Reactions
The compound is involved in multiple organic reactions due to its electrophilic nature. It participates in nucleophilic substitution reactions, where it can react with various nucleophiles to form new compounds.
- Reactions:
Ultraviolet Absorbers
Research indicates that derivatives of this compound can be used to synthesize ultraviolet (UV) absorbers. These compounds are critical for protecting materials from UV degradation, making them valuable in various industrial applications.
- Synthesis Example:
Case Studies and Research Findings
Several studies highlight the utility of this compound in different chemical processes:
-
Case Study on Coumarin Synthesis:
Researchers synthesized a series of coumarin derivatives using this compound as a starting material. The resulting compounds exhibited significant biological activity against cancer cell lines, showcasing the compound's potential in drug discovery . -
Study on Reaction Mechanisms:
A detailed kinetic study on the reaction of 2-methoxybenzyl bromide with N,N-dimethylanilines revealed insights into the mechanistic pathways involved, providing valuable data for future synthetic applications .
Propriétés
Numéro CAS |
151093-32-2 |
|---|---|
Formule moléculaire |
C8H7BrO2 |
Poids moléculaire |
215.04 g/mol |
Nom IUPAC |
2-methoxybenzoyl bromide |
InChI |
InChI=1S/C8H7BrO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 |
Clé InChI |
OIZDFDUOVHDTLK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)Br |
SMILES canonique |
COC1=CC=CC=C1C(=O)Br |
Synonymes |
Benzoyl bromide, 2-methoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















